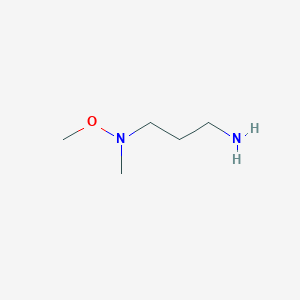
N~1~-Methoxy-N~1~-methylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)(methoxy)methylamine is an organic compound with the molecular formula C5H14N2O. It is a versatile chemical used in various fields, including chemistry, biology, and industry. The compound is known for its bifunctional nature, containing both amine and methoxy groups, which makes it useful in a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methoxy)methylamine typically involves the reaction of 3-aminopropylamine with formaldehyde and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-aminopropylamine+formaldehyde+methanol→(3-aminopropyl)(methoxy)methylamine
The reaction is usually conducted in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methoxy group. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of (3-Aminopropyl)(methoxy)methylamine involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the reaction under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(methoxy)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Substituted amines or other functionalized derivatives.
Scientific Research Applications
(3-Aminopropyl)(methoxy)methylamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the modification of biomolecules and the development of bioconjugates.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(methoxy)methylamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions enable the compound to modulate biological processes and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane (APTES): A silane compound used for surface functionalization and bioconjugation.
N,N-Bis(3-aminopropyl)methylamine: A related compound with two aminopropyl groups, used in similar applications.
Uniqueness
(3-Aminopropyl)(methoxy)methylamine is unique due to its combination of amine and methoxy groups, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for use in various chemical and biological applications, where such dual functionality is advantageous.
Biological Activity
N~1~-Methoxy-N~1~-methylpropane-1,3-diamine (also known as N1-(3-methoxypropyl)-N3-methyl-1,3-propanediamine) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H20N2O
- Molecular Weight : 160.26 g/mol
The compound features a methoxy group and a methyl group attached to the propane-1,3-diamine backbone, which may contribute to its biological activity.
Research indicates that this compound exhibits various biological activities through different mechanisms:
Case Studies
While specific case studies on this compound are scarce, related compounds have been investigated for their therapeutic potentials:
- Antimalarial Activity : In a comparative study, analogs of propane-1,3-diamine showed enhanced antimalarial activity when specific functional groups were included. This suggests that modifications to the base structure can significantly influence biological efficacy .
In Vitro Studies
In vitro studies have demonstrated that modifications in the alkyl chain length and functional groups can enhance the biological activity of diamines. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N~1~-Methylpropane-1,3-diamine | Moderate neuroprotective effects | |
| N~1~-Chloroquinolin-4-yl-propane-1,3-diamine | Increased BoNT/A LC inhibition |
These findings indicate that structural variations can lead to significant differences in biological activities.
Toxicity and Safety Profile
The safety profile of this compound is not well-established. However, similar compounds have been evaluated for toxicity, revealing potential hazards related to high doses or prolonged exposure . Further toxicological studies are necessary to assess the safety of this compound.
Properties
CAS No. |
52319-87-6 |
|---|---|
Molecular Formula |
C5H14N2O |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
N'-methoxy-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C5H14N2O/c1-7(8-2)5-3-4-6/h3-6H2,1-2H3 |
InChI Key |
BCRGFHQZNRQJKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















